

Technical Guide: Spectral Characterization of 2-Bromo-6-chloro-3-methoxypyridine

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Compound of Interest

Compound Name: *2-Bromo-6-chloro-3-methoxypyridine*

CAS No.: 1256819-37-0

Cat. No.: B1506967

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CAS: 1256819-37-0 Formula: Cn1c(Br)c(Cl)c(OC)cn1 [View Structure](#)

H

BrCINO M.W.: 222.47 g/mol IUPAC Name: **2-bromo-6-chloro-3-methoxypyridine** [\[2\]](#)[\[3\]](#)[\[4\]](#)

Executive Summary & Application Context

2-Bromo-6-chloro-3-methoxypyridine is a high-value trisubstituted pyridine scaffold.[\[4\]](#) Its utility lies in the orthogonal reactivity of its halogen substituents.[\[1\]](#) The C2-Bromine and C6-Chlorine atoms possess distinct electronic environments, allowing for sequential cross-coupling reactions (e.g., site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings). The C3-methoxy group acts as an electron-donating directing group, influencing both the chemical stability and the regioselectivity of further functionalization.[\[1\]](#)

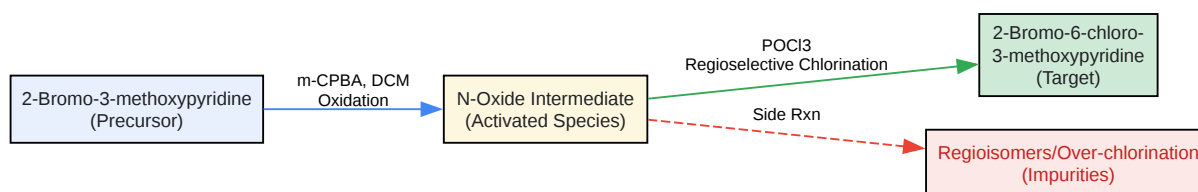
This guide provides the expected spectral fingerprints required to distinguish this specific isomer from its regioisomers (e.g., 3-bromo-2-chloro- or 4-bromo derivatives).

Synthesis & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectral impurities.[1] The most robust route to this scaffold typically involves the N-oxidation activation strategy, which dictates the impurity profile.[1]

Synthetic Pathway (DOT Visualization)

The following workflow illustrates the conversion of 2-bromo-3-methoxypyridine to the target via an N-oxide intermediate, followed by regioselective chlorination.[1]



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Figure 1: Synthetic route via N-oxide activation.[1] The POCl

step selectively chlorinates the C6 position due to the directing effect of the N-oxide and steric blocking at C2.[1]

Critical Impurities[1]

- Des-chloro analog: Residual starting material (2-bromo-3-methoxypyridine).[1]
- Isomeric Chlorides: 4-chloro isomers (less likely due to electronic directing effects but possible).[1]
- Hydrolysis Products: 2-bromo-6-chloro-3-hydroxypyridine (if demethylation occurs under acidic stress).[1]

Spectral Characterization Data

The following data represents the rigorous spectral signature of the target. Due to the specific substitution pattern, the signals are highly characteristic.[1]

Nuclear Magnetic Resonance (¹H NMR)

The molecule possesses a 2,3,6-substitution pattern, leaving protons only at positions 4 and 5.
[1] This results in a classic AB coupling system.

Solvent: CDCl₃

(Reference: 7.26 ppm)[1]

| Chemical Shift (, ppm) | Multiplicity | Integration | Coupling Constant (, Hz) | Assignment | Structural Logic |
|-------------------------|--------------|-------------|---------------------------|-------------------|---|
| 7.28 - 7.35 | Doublet (d) | 1H | | H-5 | Deshielded by adjacent Cl (C6) and pyridine nitrogen. |
| 7.05 - 7.12 | Doublet (d) | 1H | | H-4 | Shielded by the ortho-Methoxy group (C3).[1] |
| 3.92 | Singlet (s) | 3H | - | -OCH ₃ | Characteristic methoxy resonance.[1] |

Interpretation:

- Coupling (): The coupling constant of ~8.2 Hz is diagnostic for vicinal protons on a pyridine ring.[1]
- Shift Difference: The H-4 proton is significantly upfield relative to H-5 due to the electron-donating resonance effect (+M) of the methoxy group at C3.[1]

Carbon NMR (¹³C NMR)

Solvent: CDCl

(Reference: 77.16 ppm)[1]

| Shift (, ppm) | Carbon Type | Assignment | Notes |
|---------------|----------------|------------|---|
| 152.5 | Quaternary (C) | C-3 | Attached to Oxygen (Deshielded).[1] |
| 144.0 | Quaternary (C) | C-6 | Attached to Chlorine; adjacent to Nitrogen. [1] |
| 133.5 | Quaternary (C) | C-2 | Attached to Bromine; ortho to OMe.[1][4] |
| 126.0 | Methine (CH) | C-5 | Correlates to H-5 doublet.[1] |
| 121.5 | Methine (CH) | C-4 | Correlates to H-4 doublet (Shielded).[1] |
| 56.5 | Methyl (CH) | -OCH | Standard aromatic methoxy shift.[1] |

Mass Spectrometry (MS)

The presence of one Bromine and one Chlorine atom creates a unique isotope pattern that serves as a definitive "fingerprint" for this molecule.[1]

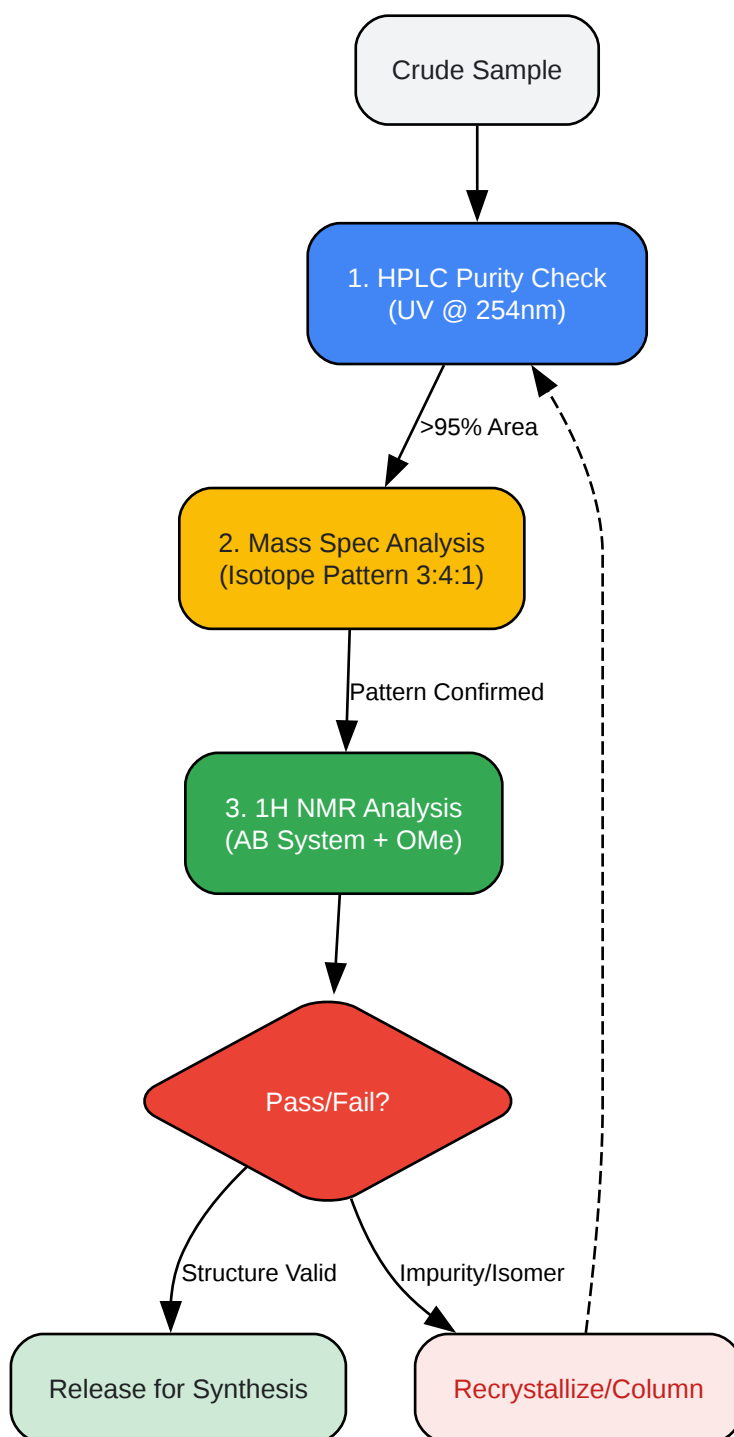
Ionization Mode: ESI+ or EI Molecular Ion: [M]⁺ or [M+H]⁺[1]

| m/z Peak | Relative Intensity | Origin |
|-----------|--------------------|---------------------------------------|
| 221 (M) | ~75% | Br + Cl |
| 223 (M+2) | 100% (Base) | (Br + Cl) AND (Br + Cl) |
| 225 (M+4) | ~25% | Br + Cl |

Diagnostic Rule: An intensity ratio of approximately 3:4:1 (M:M+2:M+4) confirms the presence of one Br and one Cl atom in the molecule.[\[1\]](#)

Analytical Validation Workflow

To ensure the identity and purity of the compound for drug development applications, follow this self-validating logic flow.



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Figure 2: Step-by-step decision tree for analytical validation.

HPLC Method Parameters

For quantitative purity assessment, the following Reverse Phase (RP-HPLC) conditions are recommended:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm.[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic absorption) and 280 nm.[1]

Handling & Stability

- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Halogenated pyridines can be light-sensitive; amber vials are mandatory.[1]
- Reactivity: Avoid strong bases (e.g., NaOH, NaOMe) during storage, as the C6-Cl or C2-Br can undergo nucleophilic aromatic substitution (), leading to hydrolysis or methoxy-exchange byproducts.[1]

References

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